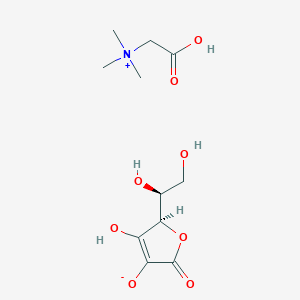

Betaine L-ascorbate

説明

特性

IUPAC Name |

carboxymethyl(trimethyl)azanium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6.C5H11NO2/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-6(2,3)4-5(7)8/h2,5,7-10H,1H2;4H2,1-3H3/t2-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEOHZQDQDLTSZ-RXSVEWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CC(=O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18312-58-8 | |

| Record name | L-Ascorbic acid, ion(1-), 1-carboxy-N,N,N-trimethylmethanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18312-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine L-ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaine L-ascorbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAINE L-ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7DLK74S5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Formation of Betaine L Ascorbate

Methodologies for Betaine (B1666868) L-ascorbate Synthesis

The synthesis of Betaine L-ascorbate is achieved through the direct reaction of betaine and L-ascorbic acid. google.comgoogle.com The process typically involves combining the reactants, often in equimolecular proportions, within a suitable solvent medium to facilitate the reaction. google.com

Solution-Phase Approaches for this compound Formation

Solution-phase synthesis is a primary method for producing this compound. This approach relies on dissolving both betaine and L-ascorbic acid in a medium where both are soluble. google.com Common solvents used for this purpose include water, alcohols like methanol (B129727) or ethanol (B145695), or a mixture of water and alcohol. google.comgoogle.com The reaction can effectively proceed at room temperature. google.com In one documented method, betaine base and L-ascorbic acid are sequentially dissolved in water to create a reaction solution. google.com Another approach involves dissolving L-ascorbic acid in a lukewarm ethanolic solution containing betaine base. google.com A specialized system, referred to as a therapeutic deep eutectic system (THEDES), can be formed by mixing L-ascorbic acid, betaine, and water at specific molar ratios and heating the mixture to 80°C with stirring until a clear liquid forms. mdpi.com

Precipitation and Crystallization Techniques for this compound

Following the solution-phase reaction, the this compound salt is separated from the mixture. google.comgoogle.com Several techniques can be employed for this isolation:

Anti-solvent Precipitation: The aqueous solution containing the formed salt can be poured into a larger volume of a solvent in which the salt is insoluble, such as ethanol. This causes the this compound to precipitate out of the solution, after which it can be isolated and dried. google.com

Crystallization: When the reaction is carried out in an ethanol solution, the product can be recovered by allowing it to crystallize directly from the reaction medium. google.com

Evaporation: For aqueous solutions, the water can be evaporated under a vacuum to leave the solid this compound product. google.com

Table 1: Examples of this compound Synthesis Methods Use the slider to see more details about each method.

| Method | Reactants & Quantities | Solvent | Separation Technique | Yield |

|---|---|---|---|---|

| Precipitation | Betaine base (12 g), L-ascorbic acid (18 g) | Water (20 cc) | sciencebiotechPoured into ethanol (10 volumes) | 17.8 g |

| Crystallization | L-ascorbic acid (44 g), Betaine base (29 g) | Ethanol (200 cc) | sciencebiotechAllowed to crystallise | 51 g |

| Evaporation | Betaine base (12 g), L-ascorbic acid (18 g) | Water (20 cc) | sciencebiotechEvaporation to dryness in vacuo | 29 g |

Physico-chemical Characterization of this compound Formulations (Excluding Basic Compound Identification Data)

The interaction between betaine and L-ascorbic acid gives rise to systems with unique physico-chemical properties, which can be investigated using various analytical techniques.

Spectroscopic Analysis of Intermolecular Interactions in this compound Systems

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique used to probe the intermolecular interactions, such as hydrogen bonding, between betaine and L-ascorbic acid upon formation of a system like a deep eutectic. nih.gov When L-ascorbic acid and betaine form a eutectic mixture, notable changes appear in the FT-IR spectrum compared to a simple physical mixture of the components. nih.gov

A significant observation is the broadening of the bands corresponding to hydroxyl groups in the range of 3200 cm⁻¹ to 3550 cm⁻¹. nih.gov This alteration suggests a change in the hydrogen bonding environment. nih.gov Alterations in bond length and the vibrations of hydrogen bonds, which can be detected by infrared spectroscopy, are indicative of the formation of new hydrogen bonds between the components. nih.gov In a system composed of L-ascorbic acid, betaine, and water (in a 1:1:2 molar ratio), the FT-IR spectrum shows these characteristic changes, confirming the formation of a hydrogen-bonded network between the constituent molecules. nih.gov

Table 2: Key FT-IR Spectral Observations for Betaine and L-Ascorbic Acid Systems Select a component to view its characteristic spectral features.

| Spectral Region (cm⁻¹) | Observation | Interpretation |

|---|---|---|

| 3200 - 3550 | Bands for hydroxyl groups become broader and wider compared to the physical mixture. | Indicates the formation of new hydrogen bonding interactions between L-ascorbic acid and betaine. nih.gov |

| Spectral Region (cm⁻¹) | Vibrational Mode | Component |

|---|---|---|

| 1752 | C=O (Carbonyl) stretching | L-Ascorbic Acid |

| 1645 | C=C (Carbon-carbon double bond) stretching | L-Ascorbic Acid |

Thermal Analysis of this compound Systems

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure heat flow associated with thermal transitions in a material. scielo.org.counibz.it When applied to this compound systems, DSC provides insight into how the interaction between the two components alters their thermal behavior. mdpi.comnih.gov

Pure L-ascorbic acid and pure betaine exhibit sharp endothermic peaks corresponding to their respective melting points. mdpi.com Research shows the melting point for pure L-ascorbic acid to be approximately 192.4°C (or 193.7°C in another study) and for pure betaine, around 302.1°C. mdpi.comnih.govresearchgate.net However, when combined to form a therapeutic deep eutectic system (THEDES) with water, these characteristic melting peaks disappear from the DSC thermogram in the measured range of -40°C to 110°C. mdpi.comnih.gov The absence of these peaks indicates that the individual crystalline structures of the starting materials are no longer present and a new system, which is liquid at sub-zero temperatures, has been formed. nih.gov This demonstrates a significant depression of the melting point, a hallmark of eutectic formation. nih.gov

Table 3: Thermal Properties of Individual Components vs. This compound System This table contrasts the melting points of the pure compounds with the thermal behavior of their eutectic mixture.

| Component/System | Melting Point (Endothermic Peak) | Notes |

|---|---|---|

| L-Ascorbic Acid (Pure) | ~192.4 °C | Sharp endothermic peak observed. mdpi.comnih.gov |

| Betaine (Pure) | ~302.1 °C | Sharp endothermic peak observed. mdpi.comnih.gov |

| Betaine:Ascorbic Acid:Water THEDES (1:1:2) | No melting peaks observed (-40°C to 110°C) | Indicates lack of crystallinity and formation of a stable liquid eutectic system. mdpi.comnih.gov |

Molecular Interactions and Deep Eutectic System Formation of Betaine L Ascorbate

Investigation of Hydrogen Bonding Networks in Betaine (B1666868) L-ascorbate Eutectics

The primary forces governing the formation of Betaine L-ascorbate eutectics are hydrogen bonds. nih.gov In these systems, L-ascorbic acid typically acts as the hydrogen bond donor (HBD), while Betaine serves as the hydrogen bond acceptor (HBA). mdpi.comacs.org The interaction between the ene-diol group of L-ascorbic acid and the carboxylate group of Betaine is a key feature in the formation of cocrystals and eutectic mixtures. frontiersin.orgmdpi.com

Water can also play a crucial role in the hydrogen bonding network. In some instances, water molecules can act as a bridge between the primary components, influencing the stability of the resulting complex. frontiersin.org The formation of these extensive hydrogen bond networks leads to the creation of a stable liquid phase at room temperature, a defining characteristic of deep eutectic systems. nih.gov

Recent studies have utilized Fourier Transform Infrared (FT-IR) spectroscopy to investigate these interactions. nih.govresearchgate.net Changes in the vibrational frequencies of functional groups, such as the hydroxyl (O-H) and carbonyl (C=O) groups of L-ascorbic acid and the carboxylate group of Betaine, provide evidence for the formation of hydrogen bonds within the eutectic mixture. nih.govfrontiersin.org For example, a broadening of the O-H stretching band in the FT-IR spectrum of the eutectic mixture compared to the individual components suggests the involvement of these groups in hydrogen bonding. frontiersin.org

Structural Analysis of Deep Eutectic Solvents Containing Betaine and L-ascorbate

Various analytical techniques are employed to characterize the structure of this compound deep eutectic solvents. Polarized optical microscopy is used to visually confirm the formation of a uniform, liquid eutectic phase, absent of the crystalline structures of the individual components. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal properties of these systems. nih.govmdpi.com Pure L-ascorbic acid and Betaine exhibit sharp endothermic peaks corresponding to their melting points (approximately 192.4 °C for L-ascorbic acid and 302.1 °C for Betaine). mdpi.com In contrast, the DSC thermogram of the this compound THEDES typically shows no melting peaks in the range of -40 °C to 110 °C, indicating the formation of a stable liquid eutectic. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the molecular interactions within the DES. researchgate.netresearchgate.net Changes in the chemical shifts of protons in both Betaine and L-ascorbic acid upon formation of the eutectic mixture provide insight into the specific sites of hydrogen bonding. researchgate.net

The molar ratio of the components is a critical factor in the formation of a stable DES. Studies have shown that specific molar ratios of L-ascorbic acid to Betaine, often with the inclusion of water, are necessary to form a transparent, homogeneous liquid. nih.govmdpi.com For instance, a molar ratio of 1:1:2 (L-ascorbic acid:Betaine:water) has been shown to form a successful THEDES. nih.gov

Table 1: Analytical Techniques for Structural Analysis of this compound DES

| Analytical Technique | Information Obtained | Reference |

|---|---|---|

| Polarized Optical Microscopy | Visual confirmation of liquid eutectic phase formation | nih.govresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions and melting point depression | nih.govmdpi.com |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Identification of hydrogen bonding interactions through vibrational band shifts | nih.govfrontiersin.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of specific molecular interaction sites | researchgate.netresearchgate.net |

Theoretical Modeling of Molecular Interactions within this compound Systems

Computational modeling, particularly using density functional theory (DFT), has become an invaluable tool for understanding the molecular interactions within this compound systems at a quantum mechanical level. frontiersin.orgnih.gov These theoretical studies can calculate the binding energies of the eutectic complexes, providing a quantitative measure of their stability. frontiersin.org

Theoretical models have shown that the stability of the complex is largely dependent on the number and strength of hydrogen bonding interactions. frontiersin.org Disaccharides, for example, have been shown to form stronger interactions with L-ascorbic acid than monosaccharides due to the potential for a greater number of hydrogen bonds. frontiersin.org

Table 2: Investigated Molar Ratios for this compound THEDES

| L-ascorbic acid (molar ratio) | Betaine (molar ratio) | Water (molar ratio) | Outcome | Reference |

|---|---|---|---|---|

| 1 | 1 | 2 | Transparent liquid THEDES | nih.gov |

| 2 | 1 | 6 | Required KOH for liquid formation | mdpi.com |

| 3 | 1 | - | Viscous solid paste | mdpi.com |

| 1 | 5 | - | Viscous solid paste | mdpi.com |

Mechanistic Investigations of Betaine L Ascorbate in Biological Models Pre Clinical Focus

Modulation of Oxidative Stress Pathways by Betaine (B1666868) L-ascorbate (In Vitro and Cellular Studies)

Betaine L-ascorbate, a compound combining betaine and ascorbic acid, is understood to modulate oxidative stress through the distinct yet complementary actions of its two components. Pre-clinical research, primarily focusing on betaine and ascorbic acid individually, provides a foundational understanding of how this compound likely influences cellular antioxidant mechanisms.

Betaine has been shown to influence the activity of key endogenous antioxidant enzymes, particularly under conditions of oxidative stress. In cellular models, while betaine alone may not directly increase the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), it can restore their function when suppressed by an oxidative stressor. acs.org For instance, in erythrocytes subjected to the free radical generator AAPH, betaine treatment helped return the inhibited activities of SOD, GPx, and CAT to normal levels. acs.org This suggests that betaine's role is more modulatory, helping to maintain enzymatic function in a stressed environment rather than upregulating it under normal conditions. acs.org Studies in broiler chickens exposed to heat stress have also demonstrated that betaine supplementation can increase the activities of SOD and GPx. researchgate.net

Ascorbic acid, a well-known antioxidant, also plays a role in enzymatic defense systems. ajol.info It is a key component of the ascorbate-glutathione cycle, a major hydrogen peroxide-detoxifying system in which ascorbate (B8700270) peroxidase (APX) enzymes catalyze the conversion of H2O2 to water using ascorbate as the electron donor. scielo.br The regeneration of ascorbate within this cycle is crucial for sustained antioxidant defense. mdpi.comnih.gov In tobacco cell cultures under salt stress, the addition of betaine or proline (which has similar functions) increased the activities of enzymes in the ascorbate-glutathione cycle, including ascorbate peroxidase (APX) and glutathione reductase (GR). nih.gov This indicates an indirect effect of betaine on enhancing the capacity of this ascorbate-dependent antioxidant pathway.

The combined effect in this compound would theoretically provide both the enzyme-modulating properties of betaine and a direct substrate (ascorbate) for enzymes like APX, potentially offering a more robust defense against oxidative insults.

Reactive oxygen species (ROS) are highly reactive molecules, including superoxide anions (O2·−) and hydrogen peroxide (H2O2), that can cause cellular damage when their levels exceed the cell's antioxidant capacity. nih.gov Both betaine and ascorbic acid contribute to managing ROS levels, though through different primary mechanisms.

Ascorbic acid is a potent direct scavenger of ROS. researchgate.net It can donate electrons to neutralize free radicals, a process that is fundamental to its antioxidant function. ajol.infomdpi.com In doing so, it protects cells from oxidative damage. researchgate.net

Betaine, in contrast, appears to have little direct free radical scavenging activity. acs.orgresearchgate.net Its primary antioxidant mechanism is indirect. acs.org Cellular antioxidant activity assays have shown that betaine can significantly inhibit oxidation, but not by directly neutralizing radicals. acs.org One proposed mechanism is that due to the hydrophobic nature of its three methyl groups and the hydrophilic nature of its carboxyl group, betaine may form a protective layer around cells, preventing oxidative stress inducers from generating ROS and causing damage. acs.orgresearchgate.net Betaine has also been shown to suppress ROS production induced by stressors like cadmium in cell cultures. researchgate.net

Therefore, this compound can be hypothesized to act on ROS through a dual-action mechanism: direct scavenging by the ascorbate component and indirect prevention of ROS generation by the betaine component.

Lipid peroxidation is a key indicator of oxidative damage, where free radicals attack lipids in cell membranes, leading to cell injury. researchgate.net Malondialdehyde (MDA) is a commonly measured byproduct of this process. acs.org

Both components of this compound have demonstrated protective effects against lipid peroxidation. Betaine has been shown to effectively inhibit AAPH-induced lipid peroxidation in erythrocytes, decreasing the levels of MDA back to normal. acs.org This protection against the loss of membrane integrity is a crucial aspect of its antioxidant effect. acs.org Similarly, in broiler chickens, betaine has been found to decrease lipid peroxidation in muscle tissue. ajol.info

Ascorbic acid also protects against lipid peroxidation. ajol.info It has been shown to protect human serum from lipid peroxidation initiated by copper ions. nih.gov By scavenging the initiating free radicals, ascorbic acid can prevent the chain reaction of lipid degradation. nih.gov

The combination of these two molecules in this compound would likely provide enhanced protection against lipid peroxidation, with ascorbic acid directly quenching radicals and betaine protecting membrane integrity and preventing the initial oxidative insult. acs.orgnih.gov

Impact on Reactive Oxygen Species (ROS) Generation and Scavenging

Role in Methylation and One-Carbon Metabolism (Pre-clinical Animal Models)

Betaine is a significant participant in one-carbon metabolism, specifically in the methionine-homocysteine cycle. frontiersin.orgmdpi.com This metabolic pathway is crucial for synthesizing the universal methyl donor, S-adenosylmethionine (SAM), and for detoxifying homocysteine, a potentially harmful amino acid. mdpi.comnih.gov

The methionine-homocysteine cycle is a critical biochemical pathway where the amino acid methionine is converted to SAM. nih.gov After donating its methyl group in various cellular reactions, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. frontiersin.org Homocysteine can be recycled back to methionine through two pathways. One requires folate and vitamin B12, while the other, primarily active in the liver and kidneys, uses betaine as the methyl donor in a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). frontiersin.orgresearchgate.netfrontiersin.org

By donating one of its methyl groups, betaine facilitates the remethylation of homocysteine to form methionine. researchgate.net This action is crucial for maintaining low levels of homocysteine. mdpi.com Pre-clinical studies in rats have shown that betaine administration can reverse ethanol-induced increases in homocysteine release from hepatocytes. nih.gov This highlights betaine's role in preserving the integrity of the methionine cycle, especially under metabolic stress. frontiersin.org

A direct consequence of betaine's role in the methionine-homocysteine cycle is its ability to influence the levels of S-adenosylmethionine (SAM). researchgate.net By promoting the conversion of homocysteine back to methionine, betaine increases the substrate pool for the synthesis of SAM. frontiersin.orgfrontiersin.org

Animal and cellular studies have consistently demonstrated that betaine supplementation increases SAM levels. acs.orgmedmelon.gr In rat hepatocytes, both betaine and SAM itself were effective in increasing the SAM:SAH ratio, a critical indicator of cellular methylation capacity. nih.gov An increased SAM:SAH ratio is associated with reduced hepatic fat accumulation (steatosis) and restored function of various methylation-dependent processes. frontiersin.orgmdpi.com Research has shown that betaine increases the levels of SAM, which in turn can contribute to nonenzymatic antioxidant defenses. acs.orgresearchgate.net Mechanistically, betaine produces SAM via the BHMT enzyme, which can then trigger downstream processes like autophagy. thno.org

The following table summarizes the observed effects of betaine in preclinical models, which are relevant to the function of this compound.

| Parameter | Biological Model | Observed Effect of Betaine | Reference |

| Antioxidant Enzyme Activity | Erythrocytes | Restored activity of SOD, GPx, and CAT under oxidative stress. | acs.org |

| Antioxidant Enzyme Activity | Broiler Chickens (Heat Stress) | Increased activity of SOD and GPx. | researchgate.net |

| ROS Generation | Cellular Models | Inhibited oxidation process, likely by forming a protective layer around cells. | acs.org |

| Lipid Peroxidation (MDA levels) | Erythrocytes | Decreased AAPH-induced MDA levels to normal. | acs.org |

| Homocysteine Levels | Rat Hepatocytes | Prevented increased homocysteine release caused by ethanol (B145695). | nih.gov |

| SAM:SAH Ratio | Rat Hepatocytes | Increased the SAM:SAH ratio, improving methylation capacity. | nih.gov |

| SAM Levels | Cellular Models | Increased levels of SAM via the methionine-homocysteine cycle. | acs.orgresearchgate.net |

Interaction with the Methionine-Homocysteine Cycle

Osmoregulatory Mechanisms in Cellular and Animal Models

This compound, a compound combining betaine and ascorbic acid, is understood to leverage the well-documented osmoregulatory functions of its betaine component. ontosight.ai Betaine, or trimethylglycine, is a naturally occurring osmolyte that plays a crucial role in protecting cells from environmental stress. frontiersin.orgresearchgate.net In biological systems, it helps maintain cellular water balance, particularly under conditions of osmotic stress such as high salinity or dehydration. mdpi.comresearchgate.net

In cellular models, betaine has been shown to counteract the detrimental effects of hyperosmotic conditions. For instance, in SV-3T3 cells subjected to hyperosmotic stress, the addition of betaine largely prevented the significant inhibition of cell proliferation and the decrease in cell volume. nih.gov It also restored the rate of protein synthesis that was otherwise inhibited by the hyperosmotic environment. nih.gov This protective effect is attributed to betaine's ability to accumulate within cells, thereby balancing the intracellular and extracellular osmotic pressure and preserving cellular function. mdpi.com

Animal models have further elucidated the systemic osmoregulatory benefits of betaine. In poultry, for example, dietary betaine supplementation has been shown to improve performance under heat stress, a condition that can lead to dehydration and osmotic imbalance. scielo.org.zaanimbiosci.org Betaine helps to maintain intestinal epithelial integrity and enhances nutrient digestibility during periods of osmotic disturbance. animbiosci.org It achieves this by acting as an organic osmolyte, protecting intestinal cells and enzymes from the damaging effects of environmental stressors. researchgate.netnih.gov This osmoregulatory function helps to prevent dehydration, maintain cellular water content, and conserve energy that would otherwise be used for ion transport. scielo.org.za Studies in meat ducks exposed to heat stress showed that betaine in drinking water helped maintain constant blood electrolyte concentrations, which is crucial for controlling osmotic pressure. scielo.org.za

Modulation of Cellular Signaling Pathways (e.g., NF-κB, AMPK)

This compound's biological activities are also mediated through its influence on key cellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) pathways. These pathways are central to inflammation and energy metabolism, respectively.

Anti-inflammatory Cascade Involvement

The anti-inflammatory properties of betaine are significantly linked to its ability to inhibit the NF-κB signaling pathway. nih.govscielo.br NF-κB is a critical transcription factor that controls the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govnih.gov

Pre-clinical studies have demonstrated that betaine can suppress the activation of NF-κB. In a murine macrophage cell line (RAW 264.7), betaine treatment was found to prevent lipopolysaccharide (LPS)-induced NF-κB activation. nih.gov It has also been shown to inhibit the TLR-4/NF-κB signaling pathway, which is involved in inflammation and neural injury. nih.gov Mechanistically, betaine can inhibit kinases like IKK and MAPKs, which are upstream activators of NF-κB. nih.govfrontiersin.org Furthermore, betaine can suppress the expression of high-mobility group box 1 (HMGB1), a positive regulator of TLR-4 activation, thereby restricting inflammation. nih.govfrontiersin.org

In animal models of sepsis-induced acute lung injury, betaine administration was shown to decrease inflammatory markers. bjournal.org This effect is likely due to the suppression of NF-κB activity and its downstream targets. scielo.br Betaine has also been observed to inhibit the NLRP3 inflammasome, another key component of the inflammatory response, which can be activated downstream of NF-κB signaling. nih.govfrontiersin.org

The ascorbic acid component of this compound may also contribute to these anti-inflammatory effects. Ascorbate has been shown to affect the NF-κB/TNFα pathway and can activate transcription factors that lead to the expression of antioxidant proteins, thereby protecting cells from oxidative damage that can trigger inflammation. researchgate.net

Energy Metabolism Regulation

Betaine plays a significant role in regulating energy metabolism, primarily through the activation of AMPK. nih.gov AMPK acts as a cellular energy sensor, and its activation generally shifts metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. nih.gov

Studies have shown that betaine can increase the phosphorylation and thus the activation of AMPK. nih.govnih.gov In a mouse model of diet-induced hepatic steatosis, betaine supplementation was associated with increased activation of hepatic AMPK. nih.gov Activated AMPK can then inhibit fatty acid synthesis by phosphorylating and inactivating key enzymes like acetyl-CoA carboxylase (ACC) and by reducing the expression of genes such as sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS). nih.govnih.gov

In vitro studies using HepG2 cells have confirmed that betaine can activate AMPK in a dose-dependent manner, leading to a reduction in lipid accumulation. nih.gov Beyond lipid metabolism, activated AMPK can also promote glucose uptake, suggesting a beneficial role in managing insulin (B600854) resistance. nih.gov Betaine's influence on energy metabolism extends to its role as a methyl donor, which is crucial for the synthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for oxidation. researchgate.netnih.gov By enhancing fatty acid oxidation and reducing lipid synthesis, betaine helps to restore metabolic balance. frontiersin.org

The ascorbic acid in this compound may also play a role in energy metabolism regulation. scielo.org.za In meat ducks under heat stress, ascorbic acid in drinking water was found to improve energy metabolism, as indicated by reduced blood lipid and sugar levels. scielo.org.za

Biological Activities and Efficacy Studies of Betaine L Ascorbate in Research Models Excluding Clinical Human Data

Impact on Cellular Function and Viability (In Vitro Studies)

In vitro studies have investigated the effects of betaine (B1666868) and ascorbic acid, the components of Betaine L-ascorbate, on various cell lines. These studies provide foundational knowledge of the compound's potential at a cellular level.

Betaine has been shown to act as an osmoprotectant, helping cells maintain their volume and integrity under hyperosmotic conditions. frontiersin.org This is achieved by accumulating inside the cell, which balances osmotic pressure and protects cellular structures and proteins. frontiersin.orgresearchgate.net

Research on cancer cell lines has shown that the components of this compound can influence cell viability. For instance, in a study on A549 lung cancer cells, a combination of betaine and another compound, C-phycocyanin, led to a significant decrease in cell viability, more so than betaine alone. nih.gov This combination was also found to induce cell cycle arrest in the G2/M phase. nih.gov Separately, a stable analog of ascorbic acid, 2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG), demonstrated selective cytotoxicity against HeLa cervical cancer cells, inducing apoptosis and cell cycle arrest. psu.edu The effects were observed to be dependent on the cell type, dose, and duration of exposure. psu.edu

The antiproliferative activity of betulinic acid, another natural compound, was reportedly enhanced when combined with Vitamin C in a cocrystal form (BA+VitC) against B164A5 murine melanoma cells. frontiersin.org This suggests a potential synergistic interaction between ascorbic acid and other compounds in affecting cancer cell viability.

Table 1: Summary of In Vitro Effects on Cellular Function and Viability

| Cell Line | Compound(s) Tested | Key Observation | Reference |

| A549 (Lung Cancer) | Betaine + C-Phycocyanin | Up to 60% decrease in cell viability; cell cycle arrest in G2/M phase. nih.gov | nih.gov |

| HeLa (Cervical Cancer) | AA-2βG (Ascorbic Acid analog) | Selective cell death and repressed proliferation via apoptosis and cell cycle arrest. psu.edu | psu.edu |

| B164A5 (Murine Melanoma) | Betulinic Acid + Vitamin C | Higher cytotoxic activity compared to Betulinic Acid alone. frontiersin.org | frontiersin.org |

| Various | Betaine | Functions as an osmoprotectant, stabilizing protein structures and maintaining cell volume under stress. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

Efficacy in Mitigating Cellular Stress Responses (e.g., Thermal, Oxidative)

The components of this compound have been studied for their ability to protect cells from various stressors, particularly thermal and oxidative stress.

At the cellular level, betaine is recognized for its function as a molecular chaperone, which can reduce the need for the expression of inducible heat shock proteins (HSPs) during thermal stress. researchgate.netnih.gov This action helps stabilize protein conformations. researchgate.netnih.gov Furthermore, betaine has demonstrated the ability to reduce oxidative damage. researchgate.net In studies on HepG2 cells, betaine was found to form a protective membrane around cells, preventing oxidative stress inducers from generating reactive oxygen species (ROS) and causing cell damage. acs.org It also enhances nonenzymatic antioxidant defenses through the methionine-homocysteine cycle. acs.org

Ascorbic acid is a well-known antioxidant that works by donating electrons to neutralize free radicals. ajol.info Its supplementation has been shown to alleviate the negative effects of oxidative stress in various biological systems. ajol.info It can decrease lipid peroxidation and works as a primary defense against free radicals, protecting cellular components like proteins and lipid membranes. ajol.infonih.gov A derivative of ascorbic acid, 2-0-α-Glucopyranosyl-L-ascorbic acid, was found to protect dermal fibroblasts from oxidative stress and cellular senescence. ajol.info

In vitro experiments have shown that betaine can inhibit inflammatory pathways, such as the nuclear factor-κB (NF-κB) pathway, which is often activated by oxidative stress. frontiersin.org In RAW 264.7 murine macrophage cells, betaine treatment prevented lipopolysaccharide (LPS)-induced NF-κB activation. frontiersin.org

Observed Effects in Animal Models of Physiological Stress

Studies in various animal models, including poultry, rabbits, and sheep, have explored the effects of betaine and ascorbic acid supplementation in mitigating the impacts of physiological stress, such as that induced by heat.

In animal husbandry, maintaining growth and metabolic stability during stress is crucial. Supplementation with betaine and ascorbic acid has been shown to positively influence these parameters.

In broiler chickens subjected to heat stress, dietary betaine has been found to improve body weight gain (BWG) and feed intake. mdpi.com The positive effects of betaine on performance are partly attributed to its osmotic properties, which protect intestinal cells, thereby improving nutrient digestibility and utilization. nih.gov Betaine also participates in protein and energy metabolism as a methyl group donor. nih.gov It has been implicated in lipid metabolism, with some studies showing it can reduce carcass fat content and increase lean meat yield in quail and pigs. mdpi.com

In meat ducks exposed to heat stress, water supplemented with ascorbic acid or betaine improved growth performance. cabidigitallibrary.orgscielo.org.za These treatments led to increased bodyweight gains and favorable changes in blood biomarkers, including lower levels of glucose and liver enzymes, and higher red blood cell counts. scielo.org.za Similarly, in heat-stressed rabbits, dietary betaine improved average daily gain and nutrient digestibility. wikifarmer.com

Table 2: Effects on Growth and Metabolic Parameters in Animal Models under Stress

| Animal Model | Stressor | Compound(s) | Observed Effects | Reference(s) |

| Broiler Chickens | Heat Stress | Betaine | Improved body weight gain and feed intake; increased pectoral muscle yield. mdpi.comnih.gov | mdpi.comnih.gov |

| Meat Ducks | Heat Stress | Betaine, Ascorbic Acid | Increased bodyweight gain; improved blood biomarker homeostasis. cabidigitallibrary.orgscielo.org.za | cabidigitallibrary.orgscielo.org.za |

| Rabbits | Heat Stress | Betaine | Improved average daily gain and nutrient digestibility. wikifarmer.com | wikifarmer.com |

| Japanese Quails | Heat Stress | Betaine | Improved carcass characteristics (more lean meat, less fat). mdpi.com | mdpi.com |

Betaine and ascorbic acid have been investigated for their ability to enhance thermotolerance in animals. Due to its osmoregulatory function, betaine helps maintain cellular hydration and integrity under thermal stress. mdpi.com

In broiler chickens exposed to cyclical heat stress, betaine supplementation was shown to reduce rectal temperature. nih.gov Studies in sheep under heat stress also demonstrated that betaine could lower rectal temperature and respiration rate. wikifarmer.com In goats subjected to long-term heat stress, betaine supplementation resulted in significantly lower concentrations of heat shock proteins (HSP60, HSP70, and HSP90), suggesting that betaine helps combat cellular heat stress, thereby reducing the need for an HSP response. nih.gov

Ascorbic acid administration has also been shown to reduce body temperature in chickens during exposure to high environmental temperatures. ajol.info In Japanese quails, supplementation with ascorbic acid and betaine was suggested to enhance antioxidant defenses and improve thermotolerance during the dry season. cambridge.org

Physiological stress, particularly heat stress, can compromise the immune system. The components of this compound have shown potential immunomodulatory effects in animal models.

In broilers under heat stress, supplementation with Vitamin C and betaine was found to improve the development of immune organs like the thymus and bursa of Fabricius. nih.gov This combination also enhanced humoral immunity, as indicated by increased antibody potency against Newcastle disease virus (NDV) and sheep red blood cells (SRBC). nih.gov The beneficial effects on the immune system are linked to the compounds' ability to improve the antioxidant status of the immune organs. nih.gov

Ascorbic acid is known to be essential for the production of corticosterone, a hormone involved in the stress response. nih.govveterinaryworld.org It has been shown to increase antibody formation and can enhance the differentiation of B cells to produce IgM. nih.govveterinaryworld.org In broilers, betaine supplementation has been associated with a lower heterophil to lymphocyte (H/L) ratio, a common indicator of stress. nih.gov

Pharmacokinetic and Pharmacodynamic Investigations of Betaine L Ascorbate Components Pre Clinical/animal Models

Absorption and Distribution Profiles in Animal Models (Based on Betaine (B1666868) and L-ascorbate)

The absorption and distribution of the constituent components of Betaine L-ascorbate, namely betaine and L-ascorbic acid, have been individually characterized in various animal models. These studies provide foundational knowledge for understanding the pharmacokinetic behavior of the combined compound.

Betaine:

Following oral administration in animal models, betaine is rapidly absorbed, primarily from the duodenum. nih.govpoultryworld.netorffa.com Studies in rats have demonstrated this rapid uptake from the small intestine. nih.gov Once absorbed, betaine is distributed throughout the body and has been found to accumulate in several organs, including the gut, liver, kidney, and heart. poultryworld.netorffa.com This distribution is facilitated by specific transport systems. The betaine/γ-aminobutyric acid transporter 1 (BGT-1) and the amino acid transport system A are particularly important for its uptake into cells, especially under conditions of hypertonic stress. mdpi.com

In animal studies, the concentration of betaine in various tissues has been quantified. For instance, in rats, betaine levels in the liver and kidney can reach significant concentrations. researchgate.netnih.gov The intracellular accumulation of betaine is a key aspect of its function as an osmolyte, helping to protect cells from osmotic stress. poultryworld.netorffa.com While betaine is distributed to many tissues, its concentration in the brain has been observed to be lower compared to plasma levels in some animal studies. cambridge.org

Table 1: Summary of Betaine Absorption and Distribution in Animal Models This table is interactive. Users can sort and filter the data.

| Animal Model | Route of Administration | Primary Site of Absorption | Key Distribution Tissues | Transporter Involvement | Reference |

|---|---|---|---|---|---|

| Rats | Oral | Duodenum (Small Intestine) | Liver, Kidney, Gut, Heart | BGT-1, Amino Acid Transport System A | nih.govmdpi.comresearchgate.net |

| Pigs | Oral | Gastrointestinal Tract | Liver, Muscle | Not specified | animbiosci.org |

| Poultry | Oral | Gastrointestinal Tract | Liver, Muscle | Not specified | animbiosci.org |

| Mice | Not specified | Not specified | Liver, Kidney, Hippocampal Neurons | Not specified | nih.gov |

L-ascorbate (Vitamin C):

The absorption of L-ascorbate in animal models shows species-specific variations. scienceopen.com In guinea pigs, which, like humans, cannot synthesize their own vitamin C, absorption occurs via active transport. scienceopen.com However, rodent models such as rats and mice appear to absorb ascorbate (B8700270) less efficiently. scienceopen.com Studies using knockout mice that cannot synthesize L-ascorbate (SMP30/GNL knockout mice) have been instrumental in understanding its distribution. nih.gov

Following oral administration in these knockout mice, L-ascorbate is distributed to various tissues at different rates. The liver and kidney show peak concentrations around 3 hours post-administration. nih.gov Other tissues, such as the lungs, adrenal glands, and pancreas, reach peak levels at 6 hours, while the brain, skeletal muscles, and testes show maximum concentrations at 12 hours. nih.gov This indicates a time-dependent and tissue-specific distribution pattern. nih.gov In mammals, the uptake of L-ascorbate into cells from the plasma is mediated by sodium-dependent vitamin C transporters (SVCTs), allowing for intracellular concentrations to reach the millimolar range, significantly higher than plasma levels. nih.gov

Table 2: L-ascorbate Distribution Time in Tissues of VC-deficient SMP30/GNL Knockout Mice after Oral Administration This table is interactive. Users can sort and filter the data.

| Tissue | Time to Peak Concentration (Hours) | Reference |

|---|---|---|

| Liver | 3 | nih.gov |

| Kidney | 3 | nih.gov |

| Lungs | 6 | nih.gov |

| Adrenal Glands | 6 | nih.gov |

| Skin | 6 | nih.gov |

| White Fat | 6 | nih.gov |

| Pancreas | 6 | nih.gov |

| Cerebellum | 12 | nih.gov |

| Cerebrum | 12 | nih.gov |

| Skeletal Muscles | 12 | nih.gov |

| Eyeballs | 12 | nih.gov |

| Thyroid Gland | 12 | nih.gov |

| Testes | 12 | nih.gov |

Metabolism and Excretion Pathways in Animal Systems (Based on Betaine and L-ascorbate)

The metabolic fate and elimination of betaine and L-ascorbate have been investigated in various animal systems, revealing distinct pathways for each component.

Betaine:

Betaine is primarily eliminated through metabolism rather than direct excretion. poultryworld.netorffa.com The main metabolic pathway for betaine is transmethylation, which occurs predominantly in the mitochondria of liver and kidney cells. poultryworld.netorffa.commdpi.com In this process, betaine donates a methyl group to homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). nih.govmdpi.com This process also yields dimethylglycine, which is further metabolized to sarcosine (B1681465) and ultimately to glycine. mdpi.com

The role of BHMT is crucial in regulating intracellular betaine concentrations. nih.gov In animal models, it has been shown that betaine supplementation can influence lipid metabolism, in part through its role as a methyl donor. mdpi.com While the majority of betaine is metabolized, a very small proportion of an ingested dose is excreted unchanged in the urine. cir-safety.org

L-ascorbate (Vitamin C):

The metabolism of L-ascorbate in animals can vary significantly between species. karger.comjournals.co.za In many animals, such as guinea pigs, L-ascorbate can be extensively catabolized to carbon dioxide. karger.com In rhesus monkeys, urinary excretion is a major route of elimination, with metabolites including dehydroascorbic acid, diketogulonic acid, and oxalic acid. karger.com

The conversion of L-ascorbic acid to its oxidized form, dehydroascorbic acid, is a key step in its metabolism. mdpi.com This is a reversible process, and the body has mechanisms to regenerate ascorbate from dehydroascorbic acid. wikipedia.org The primary route for the elimination of L-ascorbate and its metabolites in animals that cannot synthesize it is through the urine. journals.co.zawikipedia.org The metabolites excreted include unchanged ascorbic acid, dehydroascorbic acid, 2,3-diketogulonic acid, and oxalate (B1200264). journals.co.za The extent to which L-ascorbate is converted to oxalate appears to be limited. karger.com

Concentration-Response Relationships in Pre-clinical Models

Pre-clinical studies have explored the concentration-dependent effects of both betaine and L-ascorbate in various models, providing insights into their pharmacodynamic properties.

Betaine:

In pre-clinical models, betaine has demonstrated concentration-dependent effects. Studies on the nematode Caenorhabditis elegans have shown that betaine acts as a neurotransmitter, with a clear concentration-response relationship. nih.govresearchgate.net In this model, betaine was found to be an agonist of the Cel-DEG-3/DES-2 channel, with an EC50 value of 0.6 ± 0.2 mM. nih.gov

In other animal models, dietary supplementation with betaine has been shown to have positive effects on carcass composition in pigs and poultry, such as increasing lean mass and reducing fat content. animbiosci.org These effects are often dependent on the concentration of betaine in the diet. Furthermore, betaine has shown protective effects against stress conditions in a concentration-dependent manner. For instance, in broiler chickens under heat stress, betaine supplementation has been shown to improve performance. animbiosci.org Research has also indicated that betaine can reduce pain responses in mice in a dose-dependent manner. nih.gov

L-ascorbate (Vitamin C):

The effects of L-ascorbate are also highly dependent on its concentration. In pre-clinical cancer models, high, pharmacologic concentrations of ascorbate have been shown to be cytotoxic to a variety of cancer cells, including pancreatic cancer cell lines. nih.govpnas.org This cytotoxic effect is attributed to the generation of hydrogen peroxide in the extracellular fluid. nih.govpnas.orgpnas.org

Dose-response relationships have been established for ascorbate-induced cytotoxicity in several human and murine pancreatic cancer cell lines. nih.gov For example, in vitro studies have shown that ascorbate induces concentration-dependent cell death in lymphoma cells, with nearly 100% cell death observed at a concentration of 2 mM. pnas.org Similarly, high concentrations of L-ascorbic acid have been found to selectively inhibit the growth of human leukemic cells. plos.org It is important to note that these pharmacologic effects are achieved at concentrations that can only be reached through parenteral administration, as oral administration results in much lower plasma concentrations due to limited intestinal absorption. nih.govnih.gov

Analytical Methodologies for Betaine L Ascorbate and Its Components in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating and quantifying betaine (B1666868) and ascorbic acid. These methods are valued for their specificity and ability to analyze complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of both betaine and L-ascorbic acid. nih.govresearchgate.netresearchgate.net The versatility of HPLC allows for various column and detector combinations to suit the specific analytical needs.

For the analysis of L-ascorbic acid , reversed-phase (RP) HPLC is common, often utilizing a C18 column. nih.govwalshmedicalmedia.com A study detailing the analysis of a therapeutic deep eutectic system of ascorbic acid and betaine used a YMC-Triart C18 column with a mobile phase of 20 mM potassium dihydrogen phosphate–phosphoric acid (pH 2.5) and UV detection at 245 nm. nih.gov Another method for ascorbic acid in pharmaceutical preparations employed a Superspher RP-18 column with a mobile phase of 1-hexanesulfonic acid sodium salt in acetic acid (pH 2.6) and UV detection at 280 nm. bioline.org.br The simplicity and speed of this technique make it suitable for routine quality control. bioline.org.br

For betaine analysis, which lacks a strong chromophore, HPLC methods often require detection at low wavelengths (e.g., 190-196 nm) or the use of alternative detectors like evaporative light scattering detection (ELSD) or refractive index (RI) detection. researchgate.netgoogle.comeuropa.eu One method for determining betaine content utilizes a C18 column with a mobile phase consisting of a sodium hexanesulfonate solution and potassium dihydrogen phosphate, with detection at 190 nm. google.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective approach for the highly polar betaine, often paired with ELSD. researchgate.net A HILIC method for betaine in Lycii Fructus used an Atlantis HILIC silica (B1680970) column with an isocratic elution of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. researchgate.net

To enhance the sensitivity of betaine detection by UV, derivatization with an appropriate agent can be employed. researchgate.netresearchgate.net This process attaches a UV-absorbing molecule to the betaine, allowing for more sensitive detection at common UV wavelengths. researchgate.net

Table 1: Examples of HPLC Methods for Ascorbic Acid and Betaine Analysis

| Analyte | Column | Mobile Phase | Detector | Wavelength | Reference |

| L-Ascorbic Acid | YMC-Triart C18 | 20 mM potassium dihydrogen phosphate–phosphoric acid (pH 2.5) | Photodiode Array (PDA) | 245 nm | nih.gov |

| L-Ascorbic Acid | Superspher RP-18 | 1-hexanesulfonic acid sodium salt in acetic acid (pH 2.6) | UV | 280 nm | bioline.org.br |

| Betaine | C18 | 0.05mol/L sodium hexanesulfonate solution: 0.05mol/L potassium dihydrogen phosphate | DAD | 190-196 nm | google.com |

| Betaine | Atlantis HILIC Silica | Acetonitrile and 30 mM of ammonium acetate buffer (80/20, v/v) | ELSD | N/A | researchgate.net |

This table is for illustrative purposes and specific conditions may vary based on the sample matrix and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity compared to HPLC with conventional detectors, making it a powerful tool for the analysis of betaine and ascorbic acid, especially at low concentrations and in complex biological matrices. researchgate.netnih.gov

For L-ascorbic acid , LC-MS methods often utilize a reversed-phase C18 column with a mobile phase containing formic acid to promote ionization. scielo.brcrimsonpublishers.com A study for the determination of L-ascorbic acid in milk used a UHPLC-MS/MS system with a C18 column and a mobile phase of water and methanol (B129727), both acidified with 0.1% formic acid. scielo.br The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode, detecting the deprotonated molecular ion [M-H]⁻ at m/z 175. crimsonpublishers.comgoogle.com

For betaine , LC-MS, particularly with tandem mass spectrometry (MS/MS), provides high throughput and does not require derivatization. bevital.no Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently coupled with mass spectrometry for betaine analysis due to its polar nature. researchgate.net This combination allows for the selective quantification of betaine at very low levels. researchgate.net A method for determining various betaines in bee pollen used a core-shell HILIC column with a gradient mobile phase and mass spectrometric detection. researchgate.net

LC-MS is also capable of simultaneous analysis of both ascorbic acid and other compounds, such as uric acid, in biological fluids. nih.gov This is achieved by using a reversed-phase C18 column and detecting the respective ions in negative ESI mode. nih.gov

Table 2: Key Parameters in LC-MS Analysis of Ascorbic Acid and Betaine

| Analyte | Chromatographic Mode | Ionization Mode | Precursor Ion (m/z) | Key Findings | Reference |

| L-Ascorbic Acid | UHPLC-MS/MS (C18) | ESI Negative | 175.05 ± 0.5 | Fast, accurate, and reproducible method for milk samples. scielo.br | scielo.brgoogle.com |

| Betaine | HILIC-MS | ESI Positive | Not Specified | Allows for specific quantification at very low concentrations with minimal sample manipulation. researchgate.net | researchgate.net |

| L-Ascorbic Acid | LC-MS (C18) | ESI Negative | 175 [M-H]⁻ | Used to characterize structural properties and isotopic abundance. crimsonpublishers.com | crimsonpublishers.com |

| Betaine & Choline | LC-MS/MS (Normal-Phase) | Not Specified | Not Specified | High-throughput method for plasma and serum. bevital.no | bevital.no |

This table provides a summary of typical LC-MS parameters. Specific values can differ based on the instrument and analytical goals.

Spectrophotometric and Electrochemical Methods for Analysis

Besides chromatography, spectrophotometric and electrochemical methods offer alternative approaches for the analysis of Betaine L-ascorbate's components. These methods can be simpler and more cost-effective for certain applications.

Spectrophotometric methods are commonly used for the quantification of L-ascorbic acid. megazyme.com These methods are often based on the reducing properties of ascorbic acid. mdpi.com One technique involves the oxidation of L-ascorbic acid by the Cu(II)–neocuproin complex, which is reduced to Cu(I)–bis(neocuproin), with the resulting absorbance measured at 450 nm. mdpi.com Another approach for analyzing the degradation of ascorbic acid involves monitoring its absorbance in a buffer medium at a λmax of 245–265 nm. frontiersin.org Enzymatic assay kits are also available for the specific measurement of L-ascorbic acid, where the change in absorbance at a specific wavelength (e.g., 578 nm) is proportional to the concentration. megazyme.com

Electrochemical methods provide sensitive and rapid analysis of L-ascorbic acid without extensive sample preparation. mdpi.comjuniperpublishers.com Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are frequently employed. mdpi.com The electrochemical oxidation of ascorbic acid at an electrode surface produces a measurable current that is proportional to its concentration. juniperpublishers.com For instance, square wave voltammetry using a carbon paste electrode has been used to determine ascorbic acid in pharmaceutical tablets, with an oxidative peak observed around +410 mV. juniperpublishers.com The development of modified electrodes can further enhance the sensitivity and selectivity of these methods. mdpi.com While these methods are powerful for ascorbic acid, their direct application to betaine is less common due to its electrochemical inactivity.

Table 3: Comparison of Spectrophotometric and Electrochemical Methods for Ascorbic Acid

| Method Type | Principle | Advantages | Common Applications | Reference |

| Spectrophotometry | Measures absorbance of light after a chemical reaction or inherent absorbance. | Cost-effective, simple instrumentation. | Quantification in fruit juices, pharmaceuticals, and food products. megazyme.commdpi.com | megazyme.commdpi.comfrontiersin.org |

| Electrochemical | Measures the current from the oxidation of ascorbic acid at an electrode. | High sensitivity, rapid analysis, minimal sample pretreatment. | Determination in pharmaceutical preparations and biological fluids. mdpi.comjuniperpublishers.commdpi.com | mdpi.comjuniperpublishers.commdpi.com |

Computational and Theoretical Studies of Betaine L Ascorbate

Quantum Chemical Calculations of Molecular Structures and Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and intermolecular forces within the Betaine (B1666868) L-ascorbate complex. acs.org These calculations focus on the interactions between the betaine cation and the L-ascorbate anion.

The primary interaction governing the formation and structure of Betaine L-ascorbate is hydrogen bonding. researchgate.netfrontiersin.org Theoretical studies on related systems, such as deep eutectic solvents formed between betaine and hydrogen-bond donors like lactic acid or ascorbic acid, reveal specific interaction motifs. researchgate.netmdpi.com The carboxylate group (COO-) of betaine acts as a strong hydrogen bond acceptor, interacting with the hydroxyl (-OH) groups of the L-ascorbic acid molecule. researchgate.net L-ascorbic acid, in turn, possesses multiple hydrogen bond donor sites, primarily the hydroxyl groups on its lactone ring and side chain. researchgate.net

Computational models have been used to optimize the geometry of complexes involving ascorbic acid and other molecules, calculating parameters such as binding energies and bond lengths to determine the most stable configurations. frontiersin.orgnih.gov In systems combining L-ascorbic acid and betaine, it is understood that the formation of strong hydrogen bonds leads to significant charge delocalization, which contributes to the stability of the resulting complex. researchgate.net Studies on L-ascorbic acid have identified that its ene-diol system is crucial for its chemical reactivity and interactions. frontiersin.org

Molecular Dynamics Simulations for Understanding System Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound systems over time, providing insights into molecular arrangements and transport properties in various environments. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, using force fields to describe the interatomic potentials. publish.csiro.aunih.gov

For systems analogous to this compound, such as therapeutic deep eutectic systems (THEDES) containing L-ascorbic acid and betaine, MD simulations help to understand the microscopic structuring in the liquid phase. researchgate.netmdpi.com These simulations can reveal how the individual components arrange themselves and how these arrangements influence the macroscopic properties of the system. researchgate.net For instance, simulations have been used to analyze radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom, thereby clarifying the nature of the hydrogen-bonding network. researchgate.net

In one study on a betaine-lactic acid deep eutectic solvent, MD simulations showed that betaine's carboxyl group oxygen atoms act as hydrogen bond acceptors, while lactic acid acts as both a hydrogen bond donor and acceptor. researchgate.net Such simulations are crucial for understanding how the components of the mixture interact and how these interactions affect properties like viscosity and melting point. researchgate.net Similar simulations for this compound would elucidate its behavior in solution and its interactions with other molecules or biological surfaces. publish.csiro.au

Table 2: Insights from Molecular Dynamics Simulations on Related Systems

| Simulation Focus | Key Findings | Implication for this compound |

|---|---|---|

| Intermolecular Forces | Detailed characterization of hydrogen bond networks and their dynamics. researchgate.net | Predicts how this compound molecules would structure themselves in a liquid or solvated state. |

| Molecular Arrangements | Analysis of local molecular ordering and structure using tools like Radial Distribution Functions (RDFs). researchgate.net | Provides understanding of the short-range order and packing in condensed phases. |

Prediction of Reactivity and Stability within this compound Systems

Computational methods are also vital for predicting the reactivity and stability of this compound. The stability of the complex is largely a function of the intermolecular interactions identified through quantum chemical calculations. frontiersin.orgnih.gov

The formation of a stable salt or complex between betaine and L-ascorbic acid can enhance the stability of the otherwise sensitive L-ascorbic acid molecule. ontosight.ai L-ascorbic acid is susceptible to oxidation, particularly in aqueous solutions, due to its ene-diol moiety. frontiersin.orgcabidigitallibrary.org Computational studies can predict how the formation of hydrogen bonds with betaine might protect this vulnerable part of the molecule, thereby increasing its shelf-life. frontiersin.orgnih.gov Binding energy calculations, for example, can quantify the strength of the interaction between the two components. frontiersin.orgnih.gov A higher binding energy generally correlates with a more stable complex. nih.gov

Table 3: Computational Predictors of Reactivity and Stability

| Computational Metric | Description | Relevance to this compound |

|---|---|---|

| Binding Energy | The energy released upon the formation of a complex from its constituent molecules. frontiersin.orgnih.gov | A higher binding energy indicates a more stable this compound complex. nih.gov |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically; used to evaluate antioxidant activity via the HAT mechanism. acs.org | Predicts the ease with which the ascorbate (B8700270) moiety can donate a hydrogen atom to scavenge free radicals. |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule; relevant to the SET-PT antioxidant mechanism. acs.org | Helps determine the likelihood of electron transfer reactions involving the ascorbate anion. |

Future Research Trajectories for Betaine L Ascorbate Investigations

Elucidation of Novel Synergistic Mechanisms of Action

Betaine (B1666868) is a crucial methyl group donor and an osmoprotectant that defends cells against environmental stress, while L-ascorbic acid is a powerful antioxidant capable of neutralizing reactive oxygen species (ROS). ajol.infonih.gov Studies involving the co-administration of betaine and ascorbic acid have demonstrated synergistic effects. For instance, in broiler chickens subjected to heat stress, the combination of betaine and ascorbic acid was more effective at reducing erythrocyte osmotic fragility and malondialdehyde (MDA) concentrations—a marker of lipid peroxidation—than either compound alone. tandfonline.comresearchgate.net This suggests a combined protective action against oxidative damage to cell membranes. tandfonline.com Similar synergistic antioxidant effects and improved physiological responses have been observed in male Japanese quails under heat stress, positively impacting stress hormones and reproductive traits. cambridge.orgcambridge.org

Future research must move beyond observing the effects of simple mixtures to elucidating the mechanisms unique to the Betaine L-ascorbate salt. A key trajectory will be to investigate whether the stable ionic bond between the two molecules confers advantages over their separate administration.

Proposed Research Areas:

Enhanced Bioavailability and Stability: Investigating if the salt form enhances the stability and bioavailability of L-ascorbic acid, which is notoriously unstable. nih.gov

Cellular Uptake and Co-localization: Determining if the compound facilitates more efficient simultaneous uptake of both betaine and ascorbate (B8700270) into cells, ensuring they are delivered to subcellular compartments where their combined action is most needed.

Advanced Antioxidant Capacity: Exploring whether this compound possesses unique free-radical scavenging properties or a superior ability to upregulate endogenous antioxidant systems (e.g., the ascorbate-glutathione cycle) compared to its individual components. mdpi.com Research on other co-crystals, such as betulinic acid and ascorbic acid, has suggested that cocrystallization can lead to synergistic antioxidant effects through mechanisms like mediated electron transfer. frontiersin.org

Development of Advanced Analytical Techniques

Reliable and validated analytical methods are fundamental for the progression of pharmacological research. Currently, methods exist for the determination of betaine and L-ascorbic acid, both individually and simultaneously. High-performance liquid chromatography (HPLC) is a common technique, often paired with ultraviolet (UV) or electrochemical detection (ECD) for simultaneous analysis in biological matrices like plasma. google.comresearchgate.netrsc.orgresearchgate.netutm.mx

However, the study of this compound as a distinct entity necessitates the development of more sophisticated and specific analytical techniques. The primary challenge is to accurately quantify the intact salt, its dissociation products (betaine and ascorbate), and any unique metabolites in biological systems.

Future Analytical Development Goals:

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): Developing and validating robust HPLC-MS/MS methods would provide the high sensitivity and specificity required to track the pharmacokinetics of this compound. researchgate.net This would enable precise measurement of its absorption, distribution, metabolism, and excretion (ADME) profile.

Method Validation for Intact Compound: Establishing protocols to differentiate and quantify the intact this compound salt from its free-form components in plasma and tissue samples.

Metabolite Identification: Utilizing techniques like high-resolution mass spectrometry to identify potential novel metabolites that may arise from the administration of the compound, which could have their own biological activities. Studies have identified metabolites of proline betaine, suggesting a similar approach for this compound is warranted. cambridge.org

Exploration of New Biological Applications in Pre-clinical Models

The known therapeutic benefits of betaine and L-ascorbic acid provide a strong rationale for exploring the applications of this compound in various disease models. Betaine has demonstrated hepatoprotective, anti-inflammatory, and neuroprotective properties, largely through its roles in methylation reactions and as an osmolyte. nih.govnih.govresearchgate.net L-ascorbic acid is critical for mitigating oxidative stress, a key pathological factor in many chronic diseases. ajol.info

Future pre-clinical research should focus on conditions where the dual functions of this compound could offer a significant therapeutic advantage.

Potential Pre-clinical Research Areas:

Metabolic and Liver Diseases: In animal models of non-alcoholic fatty liver disease (NAFLD) or alcoholic liver disease, this compound could be investigated for its ability to simultaneously reduce hepatic fat accumulation, inflammation, and oxidative stress. nih.gov

Neurodegenerative Disorders: Given betaine's potential role in controlling neurological disorders and as a methyl donor for processes essential to brain health, its combination with the antioxidant ascorbate could be tested in models of Alzheimer's or Parkinson's disease, where oxidative damage and metabolic dysfunction are implicated. consensus.app

Oncology: High-dose ascorbic acid has been studied for its anti-cancer effects, while betaine has been shown to inhibit stem cell-like properties in hepatocellular carcinoma. researchgate.net Investigating this compound in cancer models could reveal synergistic effects in reducing tumor growth and preventing metastasis. researchgate.net

Dermatology and Wound Healing: Building on research that uses a combination of ascorbic acid and betaine in therapeutic deep eutectic systems for enhanced transdermal delivery, this compound could be explored in pre-clinical models for its potential to improve skin health, protect against UV-induced damage, and promote wound healing. nih.govresearchgate.net

Integration of 'Omics' Technologies in Mechanistic Research (e.g., Proteomics, Transcriptomics)

To fully understand how this compound functions at a molecular level, the integration of 'omics' technologies is essential. frontiersin.orgnih.gov These high-throughput approaches can provide a comprehensive view of the global changes in genes, proteins, and metabolites following treatment, offering deep mechanistic insights.

Table 1: Application of 'Omics' Technologies to this compound Research

| 'Omics' Technology | Research Focus | Potential Insights from this compound | Supporting Research Context |

|---|---|---|---|

| Transcriptomics | Gene Expression Analysis (RNA-Seq) | Identification of genes and signaling pathways regulated by the compound. This could include upregulation of antioxidant defense genes (e.g., SOD, CAT, APX) and modulation of inflammatory pathways (e.g., MAPK, NF-κB). | Glycine betaine has been shown to upregulate genes in the ascorbate-glutathione cycle and MAPK signaling pathway in plants under heat stress. mdpi.comnih.govresearchgate.net |

| Proteomics | Protein Expression and Modification Analysis | Quantification of changes in the levels of key enzymes (e.g., L-ascorbate peroxidase, glutathione (B108866) S-transferases) and structural proteins. Identification of post-translational modifications indicative of reduced oxidative stress. | Proteomics has been used to identify proteins like L-ascorbate oxidase that are constitutively high in salt-tolerant plants, mitigating oxidative stress. researchgate.netmdpi.commdpi.com |

| Metabolomics | Metabolite Profiling | Mapping the impact on metabolic pathways, such as the methionine-homocysteine cycle, by measuring levels of S-adenosylmethionine (SAM), homocysteine, and glutathione. acs.orgresearchgate.net | Metabolomics studies show betaine influences the levels of key metabolites in the gut and is crucial for the methionine cycle. acs.org |

By employing these technologies, researchers can move from a general understanding of this compound's effects to a precise map of its molecular targets and mechanisms of action. This will be critical for validating its therapeutic potential and guiding its development for specific applications.

Q & A

Q. What are the optimal chromatographic and mass spectrometry parameters for quantifying Betaine L-ascorbate in plant tissues?

- Methodological Answer : Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) is recommended for polar compounds like this compound. Key parameters include:

- MRM Transition : Use m/z 118.1 → 58.1 for betaine quantification, optimized via collision energy (CoE) and fragmentor voltage (FV) adjustments using a central composite design (CCD) .

- Column : HILIC columns (e.g., ZIC-pHILIC) improve retention of hydrophilic metabolites.

- Extraction : Accelerated solvent extraction (ASE) with water-rich solvents (e.g., 80% methanol) maximizes recovery from plant matrices like Beta vulgaris .

- Data Validation : Perform spike-and-recovery tests at expected physiological concentrations (non-trace levels in beetroots) to validate accuracy .

Q. How does this compound modulate hepatic lipid metabolism in vitro?

- Methodological Answer :

- Model System : Use HepG2 cells treated with fatty acids (e.g., palmitate/oleate) to induce steatosis. Co-treatment with this compound (0.1–10 mM) for 24–48 hours .

- Key Assays :

- Lipid accumulation: Oil Red O staining or triglyceride quantification.

- Mitochondrial activity: ATP production via luciferase assays or Seahorse analyzer.

- Gene expression: qPCR for fatty acid synthase (FASN), carnitine palmitoyltransferase 1 (CPT1), and apolipoprotein B (APOB) .

- Outcome : this compound reduces lipid droplets by 30–50% via upregulating CPT1 (β-oxidation) and downregulating FASN (lipid synthesis) .

Advanced Research Questions

Q. What experimental designs resolve this compound's dual effects on GABAergic signaling?

- Methodological Answer :

- Model : Express rat GABA transporter 1 (rGAT1) in Xenopus laevis oocytes. Use two-electrode voltage clamping at −60 mV .

- Protocol :

- Perfuse oocytes with GABA (1–300 µM) and this compound (0.001–50 mM).

- Analyze current inhibition (low betaine: 0.1–1 mM) vs. substrate-like currents (high betaine: >10 mM) .

- Data Analysis : Fit dose-response curves using logistic models. Report SEM for n ≥ 6 oocytes .

- Contradictions : At 10 µM GABA, betaine (1–300 µM) inhibits transport by 40–60%, but higher betaine (>10 mM) induces non-competitive currents, complicating kinetic interpretations .

Q. How do transcriptional regulators of L-ascorbate biosynthesis influence this compound accumulation under oxidative stress?

- Methodological Answer :

- Plant Model : Use Rosa roxburghii fruits or Arabidopsis thaliana mutants. Apply H2O2 (10 mM) or salinity (80 mM NaCl) .

- Transcriptomics : RNA-seq to identify upregulated genes (e.g., 2HK, 2PGI, 1GGP) in mature fruits. Validate via CRISPR/Cas9 knockout lines .

- Enzyme Activity : Measure L-ascorbate peroxidase (APX) and oxidase (AO) activity spectrophotometrically. Note APX downregulation (3.91-fold) and AO upregulation (4.75-fold) under stress .

- Integration : Correlate gene expression with this compound levels using Pearson’s r (>0.7 indicates strong association) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。